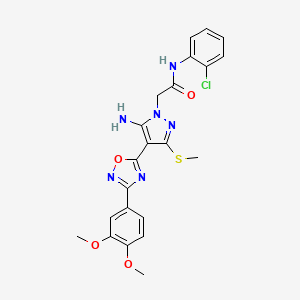
2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C22H21ClN6O4S and its molecular weight is 500.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2-chlorophenyl)acetamide is a complex organic molecule with potential biological activity. Its structure incorporates various pharmacophoric elements that may contribute to its therapeutic effects. This article discusses the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented as follows:
Key Structural Features
- Oxadiazole Ring : Known for its biological activity, particularly in anticancer and antimicrobial applications.
- Pyrazole Moiety : Often associated with anti-inflammatory and analgesic properties.
- Dimethoxyphenyl Group : Enhances lipophilicity and may improve bioavailability.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 36 | Induction of apoptosis |
| HeLa | 34 | Caspase activation |
| MCF-7 | 40 | Cell cycle arrest |
The compound induced morphological changes characteristic of apoptosis in treated cells, including cell shrinkage and detachment from the culture surface. These findings suggest that the compound may act through both apoptotic pathways and cell cycle modulation .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In a study assessing COX-II inhibition, it exhibited an IC50 value of 6.13 μM, indicating potent activity compared to standard anti-inflammatory drugs like Rofecoxib . This suggests a dual mechanism where the compound not only targets cancer cells but also modulates inflammatory responses.
Apoptosis Induction
The mechanism by which this compound induces apoptosis involves:
- Caspase Activation : Increased caspase activity was observed in treated cancer cells, leading to programmed cell death.
- Phosphatidylserine Translocation : The externalization of phosphatidylserine was noted in flow cytometry assays, confirming apoptosis.
Cell Cycle Modulation
The compound was found to induce cell cycle arrest at the G0/G1 phase, preventing further proliferation of cancer cells. This effect was corroborated by flow cytometry analysis .
Study 1: Cytotoxicity Assessment
In a comprehensive study involving multiple cancer cell lines (HCT-116, HeLa, MCF-7), the compound was tested for cytotoxicity using the MTT assay. Results indicated that all tested concentrations led to significant reductions in cell viability, supporting its potential as an anticancer drug.
Properties
IUPAC Name |
2-[5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6O4S/c1-31-15-9-8-12(10-16(15)32-2)20-26-21(33-28-20)18-19(24)29(27-22(18)34-3)11-17(30)25-14-7-5-4-6-13(14)23/h4-10H,11,24H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPPBULLARXEFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC=CC=C4Cl)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














